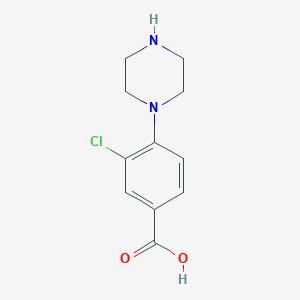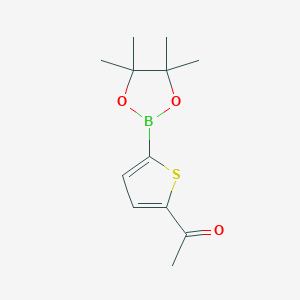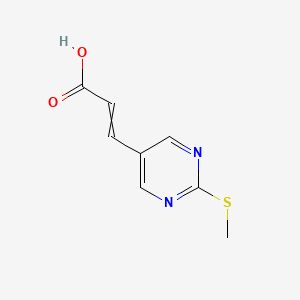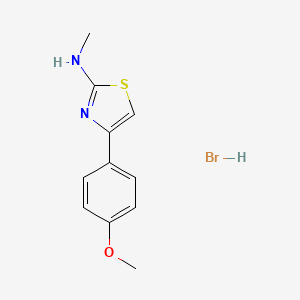
4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide
説明
4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide, or 4-MTA, is an organic compound with a wide range of applications in the scientific research field. It is a synthetic compound that is used as a chemical reagent and as a research tool in biochemical and physiological studies. 4-MTA is a white crystalline solid that is soluble in water, ethanol, and methanol. It is a highly potent inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This makes 4-MTA an important tool for studying the role of these neurotransmitters in the body.
科学的研究の応用
Hydrogen Bonding and Structural Analysis
- The study by Böck et al. (2021) focused on the synthesis and structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide and its derivatives. It highlights the different protonation sites and intermolecular hydrogen bonding patterns in these compounds, demonstrating distinct three-dimensional hydrogen-bonded networks and zigzag chains in their crystal structures Böck et al., 2021.
Synthesis of Amino Acid Derivatives
- El-Sakka et al. (2014) and Rozentsveig et al. (2011) explored the synthesis of novel amino acid derivatives using 4-(4-methoxyphenyl)-4-oxobutenoic acid. These studies reveal the potential of this compound in generating a variety of heterocyclic compounds, some of which exhibited antimicrobial activities El-Sakka et al., 2014; Rozentsveig et al., 2011.
Anticancer and Antimicrobial Applications
- Yakantham et al. (2019) synthesized a series of thiazol-4-amine derivatives, including compounds related to 4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide, and evaluated their anticancer activity against various human cancer cell lines. These compounds showed promising activity Yakantham et al., 2019.
- Bhandari and Gaonkar (2016) reported on the synthesis of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, demonstrating potent anthelmintic and antibacterial activities of these compounds Bhandari & Gaonkar, 2016.
Neurological Research
- Rosen et al. (1990) synthesized a potent serotonin-3 receptor antagonist, structurally related to this compound, highlighting its potential for central nervous system studies and blood-brain barrier penetration Rosen et al., 1990.
Tubulin Inhibition and Antiproliferative Activity
- Sun et al. (2017) designed N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors. These compounds, including variants of this compound, showed moderate antiproliferative activity in cancer cell lines and disrupted tubulin microtubule dynamics Sun et al., 2017.
Chiral Crystals from Achiral Molecules
- Hu and Cao (2011) investigated the chiral symmetry breaking in the solid-state of thiazol-2-amine derivatives, including those structurally related to this compound. This study revealed the formation of left- and right-handed helical assemblies in crystal packing Hu & Cao, 2011.
作用機序
Target of Action
Compounds with similar structures have been reported to interact with egfr and vegfr-2 . These receptors play crucial roles in cell signaling pathways, particularly in cell growth and proliferation.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation of the target proteins, potentially altering their activity and triggering downstream effects .
Biochemical Pathways
If the compound does indeed target egfr and vegfr-2, it could potentially influence pathways related to cell growth, proliferation, and angiogenesis .
Pharmacokinetics
Compounds with similar structures have been reported to meet admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
If the compound does indeed target egfr and vegfr-2, it could potentially inhibit cell growth and proliferation, and angiogenesis .
特性
IUPAC Name |
4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.BrH/c1-12-11-13-10(7-15-11)8-3-5-9(14-2)6-4-8;/h3-7H,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYRBTAUEULIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC=C(C=C2)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1280787-26-9 | |
| Record name | 2-Thiazolamine, 4-(4-methoxyphenyl)-N-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



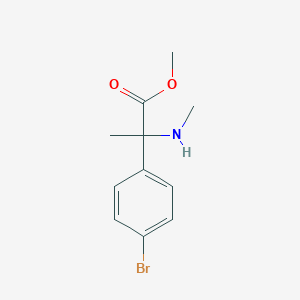
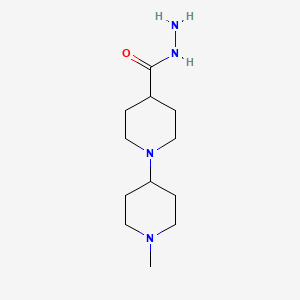

![2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1423140.png)





